![molecular formula C40H38ClNO5 B11825505 1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)
1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID, COMPOUND WITH 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE (1:1) is a complex organic compound that combines two distinct chemical entities The first part of the compound, O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID, is a derivative of biphenyl with a hydroxyl group and a carboxyl group The second part, 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE, is a piperidine derivative with a chlorobenzhydryl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID involves several steps, starting with the preparation of the biphenyl derivative. The hydroxylation of biphenyl can be achieved using a suitable oxidizing agent. The resulting hydroxylated biphenyl is then subjected to a Friedel-Crafts acylation reaction to introduce the carbonyl group, forming the benzoic acid derivative.
The synthesis of 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE involves the reaction of piperidine with 4-chlorobenzhydryl chloride in the presence of a base, such as triethylamine, to form the desired product. The two components are then combined in a 1:1 molar ratio to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the biphenyl derivative can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the benzoic acid derivative can be reduced to form an alcohol.
Substitution: The chlorobenzhydryl group in the piperidine derivative can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the biphenyl derivative can form hydrogen bonds with biological molecules, affecting their function. The piperidine derivative can interact with neurotransmitter receptors, modulating their activity and potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-Hydroxybiphenyl: A simpler biphenyl derivative with similar chemical properties.
4-Chlorobenzhydryl chloride: A precursor used in the synthesis of the piperidine derivative.
Piperidine: A basic structure that forms the backbone of the piperidine derivative.
Uniqueness
O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID, COMPOUND WITH 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE is unique due to its combination of biphenyl and piperidine derivatives, which confer distinct chemical and biological properties
属性
分子式 |
C40H38ClNO5 |
|---|---|
分子量 |
648.2 g/mol |
IUPAC 名称 |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid |
InChI |
InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-8-4-3-5-15(18)13-9-11-14(12-10-13)19(22)16-6-1-2-7-17(16)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24) |
InChI 键 |
ZRUVGMGVULXPKX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


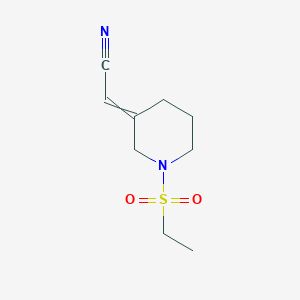
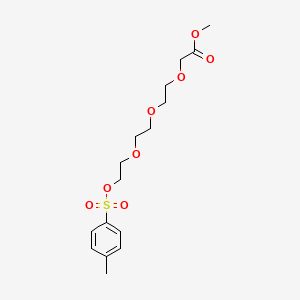
![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)
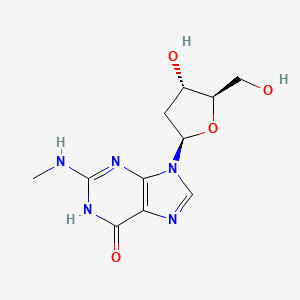

![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)
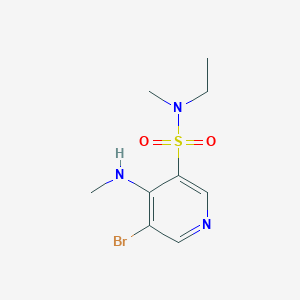
![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)

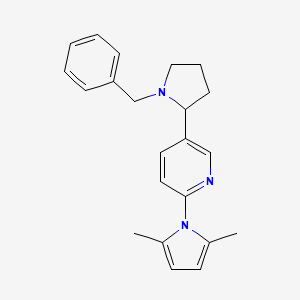
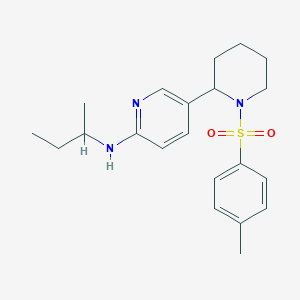
![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)
![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
